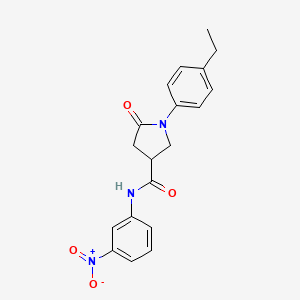![molecular formula C18H18ClNO2 B5185020 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B5185020.png)
1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one, also known as CPP or CPP-ACP, is a synthetic compound that has gained significant attention in the field of dentistry. It is a derivative of casein phosphopeptides (CPPs) that have been found to have various benefits for oral health. CPP-ACP has been extensively studied for its ability to prevent tooth decay and promote remineralization of damaged teeth.
Mécanisme D'action
1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one-ACP works by binding to the surface of the tooth and forming a protective layer that prevents the attachment of bacteria. It also promotes the remineralization of damaged teeth by supplying calcium and phosphate ions to the tooth surface. 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one-ACP has been found to be effective in reducing the formation of dental plaque and preventing the progression of tooth decay.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one-ACP has been found to have various biochemical and physiological effects on the oral cavity. It has been shown to increase the concentration of calcium and phosphate ions in saliva, which promotes the remineralization of damaged teeth. 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one-ACP has also been found to inhibit the growth of bacteria that cause tooth decay and reduce the formation of dental plaque.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one-ACP in lab experiments include its high purity and stability, which make it easy to handle and store. It is also readily available and cost-effective. However, the limitations of using 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one-ACP in lab experiments include the need for specialized equipment and expertise to synthesize and analyze the compound.
Orientations Futures
There are several future directions for research on 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one-ACP. One area of focus is the development of new dental products that incorporate 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one-ACP for the prevention and treatment of tooth decay. Another area of research is the investigation of the potential use of 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one-ACP in other areas of medicine, such as bone regeneration and wound healing. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one-ACP and its effects on the oral microbiome.
Méthodes De Synthèse
1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one-ACP is synthesized through the reaction of 4-chloroacetophenone with 4-propoxyaniline in the presence of a base. The reaction yields 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one-ACP as a white crystalline solid with a high purity.
Applications De Recherche Scientifique
The scientific research on 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one-ACP has been primarily focused on its dental applications. 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one-ACP has been found to have significant benefits in preventing tooth decay and promoting remineralization of damaged teeth. It has been used in various dental products such as toothpaste, mouthwash, and chewing gum.
Propriétés
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(4-propoxyanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c1-2-13-22-17-9-7-16(8-10-17)20-12-11-18(21)14-3-5-15(19)6-4-14/h3-12,20H,2,13H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPGCAAWGRERHX-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Chlorophenyl)-3-[(4-propoxyphenyl)amino]prop-2-EN-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B5184954.png)
![3-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5184961.png)

![2-cyclopropyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5184971.png)

![1,1'-[1,4-butanediylbis(oxy)]bis(4-methoxybenzene)](/img/structure/B5184986.png)
![5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5184988.png)
![4-{[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5184996.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5185001.png)
![N-[2-(4-methyl-1-piperazinyl)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5185027.png)

![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]methanamine](/img/structure/B5185038.png)
![1-cyclohexyl-4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]piperazine](/img/structure/B5185040.png)